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Abstract
Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly

selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides

an in-depth overview of the pharmacology and toxicology of Zandatrigine, with a focus on its

mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical safety profile.

Zandatrigine is currently under investigation for the treatment of SCN8A developmental and

epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[1][2] This document

synthesizes available data to serve as a comprehensive resource for researchers and drug

development professionals.

Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing

anti-epileptic drugs (AEDs) that target voltage-gated sodium channels are non-selective, which

can lead to dose-limiting side effects and a narrow therapeutic window.[3] Zandatrigine
represents a precision-medicine approach by selectively targeting the NaV1.6 sodium channel,

which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are a cause of

severe early infantile epileptic encephalopathies.[1] By specifically inhibiting NaV1.6,

Zandatrigine aims to provide enhanced efficacy with an improved safety and tolerability profile

compared to traditional, non-selective sodium channel blockers.
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Pharmacology
Mechanism of Action
Zandatrigine is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1] Its

mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of

the NaV1.6 channel.[3] This binding stabilizes the inactivated state of the channel, thereby

blocking persistent and resurgent sodium currents that are often pathologically elevated in

conditions like SCN8A-DEE.[1][3] This state-dependent inhibition allows Zandatrigine to

preferentially target hyperactive neurons while having a minimal effect on neurons firing at

normal physiological frequencies.

Zandatrigine's inhibitory action on the NaV1.6 channel.

Pharmacodynamics
In vitro studies have demonstrated Zandatrigine's high potency and selectivity for the human

NaV1.6 channel. Preclinical in vivo studies have shown its efficacy in animal models of

epilepsy.

Table 1: In Vitro Potency and Selectivity of Zandatrigine
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Channel Isoform IC50 (µM) Selectivity vs. hNaV1.6

hNaV1.6 0.051 -

mNaV1.6 0.058 -

hNaV1.1 39 ~765-fold

mNaV1.1 709 ~12224-fold

hNaV1.2 6.9 ~135-fold

mNaV1.2 191 ~3293-fold

hNaV1.7 >30 >588-fold

hNaV1.3 >30 >588-fold

hNaV1.4 >30 >588-fold

hNaV1.5 >30 >588-fold

Data from MedchemExpress.

[3]

In vivo, Zandatrigine has demonstrated robust anti-seizure activity in the Scn8aN1768D/+

genetic mouse model of epilepsy.

Table 2: In Vivo Efficacy of Zandatrigine

Animal Model Parameter Value

Scn8aN1768D/+ mouse ED50 (oral) 15 mg/kg

Scn8aN1768D/+ mouse Brain EC50 0.064 µM

Data from MedchemExpress.

[3]

Pharmacokinetics
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Pharmacokinetic studies in healthy adult volunteers have shown that Zandatrigine is rapidly

absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. The

terminal elimination half-life (T1/2) is approximately 8 to 11 hours, suggesting suitability for

once or twice-daily dosing. The administration of Zandatrigine with a high-fat meal delays the

rate but not the extent of absorption. A pediatric granule formulation has been shown to be

bioequivalent to the adult immediate-release tablet in the fasted state.

A drug-drug interaction study with phenytoin, a strong inducer of CYP3A4 and a moderate

inducer of CYP1A2 and CYP2C19, showed no meaningful impact on the total systemic

exposure of Zandatrigine. This suggests that dose adjustments may not be necessary when

Zandatrigine is co-administered with phenytoin or other strong inducers of these cytochrome

P450 enzymes.

Table 3: Pharmacokinetic Parameters of Zandatrigine in Healthy Adults

Parameter Value Condition

Tmax ~1 hour Fasted

T1/2 8-11 hours Single dose

Food Effect (high-fat meal)
Delayed Tmax, no significant

change in AUC
Pediatric granules

DDI with Phenytoin (AUCinf

GMR)
93% (90% CI: 82%-105%)

Single 100 mg dose of

Zandatrigine

Data from American Epilepsy

Society abstracts.

Toxicology
Preclinical safety data for Zandatrigine suggests a favorable safety profile, particularly when

compared to non-selective sodium channel blockers.

Preclinical Safety Margin
In a preclinical study comparing Zandatrigine (XEN901) to other anti-epileptic drugs,

Zandatrigine demonstrated a significantly enhanced safety margin. The safety margin was
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determined by comparing the plasma concentration required for 70% seizure reduction (EC70)

in the maximal electroshock (MES) model to the lowest exposure causing central nervous

system side effects, such as ataxia.

Table 4: Preclinical Safety Margins of Zandatrigine and Other AEDs

Compound Safety Margin (~fold)

Zandatrigine (XEN901) ~170

Phenytoin 1.7

Carbamazepine 3.8

Lacosamide 5.3

Data from AES abstract.[3]

This enhanced safety margin suggests that the selective inhibition of NaV1.6 by Zandatrigine
may lead to a better therapeutic index and fewer side effects compared to non-selective

sodium channel AEDs.[3]

Genotoxicity, Carcinogenicity, and Reproductive
Toxicology
Specific Good Laboratory Practice (GLP) toxicology studies on genotoxicity, carcinogenicity,

and reproductive and developmental toxicity for Zandatrigine are not publicly available at this

time. Standard preclinical toxicology programs for pharmaceuticals typically include a battery of

tests to assess these endpoints.

General Genotoxicity Assays:

Ames test (bacterial reverse mutation assay): To detect point mutations.

In vitro chromosomal aberration test: To identify chromosomal damage in mammalian cells.

In vivo micronucleus test: To assess chromosomal damage in a whole animal model.

Carcinogenicity Studies:
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Long-term studies in two rodent species (e.g., rat and mouse) are typically conducted to

evaluate the carcinogenic potential of a new drug.

Reproductive and Developmental Toxicology Studies:

Fertility and early embryonic development study.

Embryo-fetal development study.

Prenatal and postnatal development study.

The results of these studies for Zandatrigine will be critical for a comprehensive understanding

of its long-term safety profile.

Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain.

However, based on the information gathered, the following provides an overview of the likely

methodologies employed.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse

NaV1.6 channel, or other NaV channel isoforms.[3]

Method: Whole-cell patch-clamp recordings are used to measure the ionic currents through

the expressed sodium channels.

Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The

membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage

protocols are applied to control the membrane potential and elicit sodium currents.

Zandatrigine is applied at various concentrations to determine its inhibitory effect on the

peak and persistent sodium currents. The concentration-response data is then fitted to

determine the IC50 values.

HEK293 cells expressing
NaV1.6

Glass Micropipette
(forms GΩ seal)

Whole-Cell
Configuration

Apply Voltage
Protocols

Record Sodium
Currents

Apply Zandatrigine
(various concentrations)

Analyze Inhibition &
Calculate IC50
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Generalized workflow for whole-cell patch-clamp experiments.

In Vivo Seizure Models
Animal Model: Male Scn8aN1768D/+ mice on a C57BL/6 background, which carry a gain-of-

function mutation in the Scn8a gene and exhibit a phenotype of genetic epilepsy.[3]

Procedure: Zandatrigine is administered orally to the mice. Seizures are induced electrically,

and the ability of Zandatrigine to prevent generalized tonic-clonic seizures (GTCs) is

assessed. Dose-response relationships are established to determine the ED50. Brain and

plasma concentrations of Zandatrigine are measured to determine the EC50.

Animal Model: Typically mice or rats.

Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a

maximal seizure, characterized by a tonic hindlimb extension. The test compound is

administered prior to the stimulus, and its ability to prevent the tonic hindlimb extension is the

endpoint. This model is used to identify compounds effective against generalized tonic-clonic

seizures.
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Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion
Zandatrigine is a promising, highly selective NaV1.6 inhibitor with a demonstrated preclinical

efficacy and a favorable safety margin compared to non-selective sodium channel blockers. Its

mechanism of action offers a targeted approach for the treatment of epilepsies driven by

NaV1.6 hyperexcitability, such as SCN8A-DEE. While the publicly available data on its

comprehensive toxicology profile is limited, the initial findings are encouraging. Further data

from ongoing clinical trials and the full preclinical toxicology package will be crucial in fully

defining the therapeutic potential and safety of Zandatrigine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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